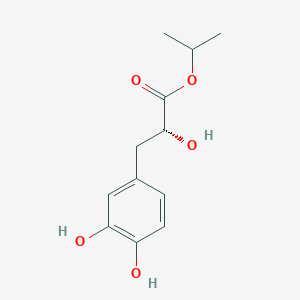

(R)-Idhp

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H16O5 |

|---|---|

分子量 |

240.25 g/mol |

IUPAC 名称 |

propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1 |

InChI 键 |

ZYFWDUKUSGLMGL-LLVKDONJSA-N |

手性 SMILES |

CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O |

规范 SMILES |

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

(R)-Idhp: A Technical Overview of its Chemical Structure and Biological Activity

(R)-Idhp , with the IUPAC name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one , is a chemical compound of interest in cardiovascular research. It is recognized as an isomer of IDHP, a metabolite of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. This technical guide provides a detailed examination of the chemical structure of this compound, its known biological activities with a focus on its vasorelaxant effects, and the experimental protocols used to elucidate its mechanism of action.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemistry at the chiral center in the dihydroindole moiety. This structural feature is crucial as stereoisomers of a compound can exhibit significantly different pharmacological activities.

| Property | Value |

| IUPAC Name | 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one |

| Molecular Formula | C₂₀H₁₈N₂O₃ |

| Molecular Weight | 334.37 g/mol |

| Canonical SMILES | C[C@@H]1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4C(=O)C=C3O |

| Stereochemistry | (R) |

Biological Activity and Mechanism of Action

While specific quantitative data for the (R)-isomer of Idhp is limited in publicly accessible literature, studies on the parent compound, IDHP, have demonstrated significant vasorelaxant properties. The primary mechanism of action is attributed to its ability to modulate intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs).

IDHP induces relaxation in arteries pre-contracted with vasoconstrictors like norepinephrine. This effect is achieved through a dual mechanism:

-

Inhibition of Ca²⁺ Influx: IDHP blocks the entry of extracellular Ca²⁺ into VSMCs through both voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs).

-

Inhibition of Ca²⁺ Release: It also inhibits the release of Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum.

By reducing the cytosolic Ca²⁺ concentration, IDHP decreases the activation of myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Signaling Pathway of Vasorelaxation

The vasorelaxant effect of this compound is intricately linked to the signaling cascade initiated by vasoconstrictors like norepinephrine in vascular smooth muscle cells. The following diagram illustrates this pathway and the proposed points of intervention by this compound.

Experimental Protocols

The vasorelaxant effects and the underlying mechanisms of compounds like this compound are typically investigated using a combination of ex vivo organ bath studies and in vitro cellular assays.

Ex Vivo Vasorelaxation Assay in Rat Aorta

This protocol is designed to measure the direct effect of a compound on the contractility of isolated arterial tissue.

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: 124 NaCl, 4.6 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 11 glucose, 0.01 EDTA, and 23 NaHCO₃, pH 7.4).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a fine wire.

-

-

Organ Bath Setup:

-

Aortic rings are mounted between two parallel stainless-steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are subjected to a resting tension of 1g and allowed to equilibrate for at least 45-60 minutes, with the buffer being changed every 15 minutes.

-

-

Experimental Procedure:

-

The functional integrity of the aortic rings is assessed by contracting them with 75 mM KCl.

-

Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10 µM) in rings pre-contracted with phenylephrine (1 µM). A relaxation of ≥90% indicates an intact endothelium.

-

After a washout period, a stable contraction is induced with a vasoconstrictor, typically norepinephrine or phenylephrine (1 µM).

-

Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve for relaxation.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

The EC₅₀ (half-maximal effective concentration) is calculated from the concentration-response curve to quantify the potency of the compound.

-

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

This assay directly measures changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitory compounds.

-

Cell Culture and Loading:

-

Primary vascular smooth muscle cells are isolated from rat aorta and cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are seeded onto glass coverslips.

-

Prior to the experiment, cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (2.5 µM), by incubating for 30-60 minutes at 37°C.

-

-

Calcium Imaging:

-

The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are continuously perfused with a physiological salt solution.

-

Fura-2 is alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

-

Experimental Procedure:

-

A baseline [Ca²⁺]i is established by perfusing the cells with the physiological salt solution.

-

Cells are then stimulated with a vasoconstrictor (e.g., norepinephrine) to induce an increase in [Ca²⁺]i.

-

To investigate the effect of this compound, cells are pre-incubated with the compound for a defined period before stimulation with the agonist.

-

To differentiate between Ca²⁺ influx and release, experiments can be performed in a Ca²⁺-free external solution.

-

-

Data Analysis:

-

The change in the F340/F380 ratio is used to quantify the relative changes in intracellular Ca²⁺ concentration.

-

The peak and sustained phases of the Ca²⁺ response are analyzed to determine the effect of this compound on Ca²⁺ release and influx, respectively.

-

An In-depth Technical Guide to the Biological Targets and Pathways of (R)-Idhp

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as (R)-Idhp, is a bioactive metabolite with emerging therapeutic potential. This document provides a comprehensive overview of the known biological targets and signaling pathways affected by this compound. While initial patent literature alluded to its role in promoting angiogenesis and inhibiting platelet aggregation, recent scientific investigations have unveiled more specific molecular mechanisms of action in diverse pathophysiological contexts, including cardiovascular injury, vascular aging, and neuroinflammation. This guide synthesizes the current understanding of this compound's biological activities, presents detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways it modulates.

Biological Targets and Activities of this compound

This compound has been shown to exert a range of biological effects, primarily implicating its involvement in cellular signaling pathways related to stress, inflammation, and survival. The following sections detail its impact on various biological systems.

Cardiovascular System

Recent studies have highlighted the protective effects of this compound in the cardiovascular system. Specifically, it has been shown to protect against septic myocardial injury.[1][2] This protective mechanism is attributed to its ability to modulate the GAS6/Axl-AMPK signaling pathway .[1][2] Furthermore, this compound has been found to alleviate palmitic acid-induced vascular aging in Human Umbilical Vein Endothelial Cells (HUVECs) by mitigating oxidative stress and ferroptosis through the ROS/ferroptosis pathway .

Nervous System

In the context of the central nervous system, this compound exhibits anti-inflammatory properties. It has been demonstrated to suppress the activation of microglia, the resident immune cells of the brain, by inhibiting the NF-κB signaling pathway . This suggests a potential therapeutic role for this compound in neuroinflammatory conditions. Additionally, in a zebrafish model, this compound has been shown to confer protection against hypoxia by regulating the neuroactive ligand-receptor interaction signaling pathway .[3]

Hemostasis

Initial patent filings for a related compound, IDHP, indicated an inhibitory effect on platelet aggregation induced by ADP and collagen. While the precise molecular targets for this activity of this compound have not been fully elucidated, this suggests an interaction with signaling pathways governing platelet activation and aggregation.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data such as IC50 or Ki values for the biological activities of this compound. The following table summarizes the observed qualitative biological effects and the experimental models in which they were documented.

| Biological Effect | Experimental Model | Affected Pathway(s) | Quantitative Data (IC50, Ki) |

| Protection against septic myocardial injury | Cecal ligation and puncture (CLP) mouse model | GAS6/Axl-AMPK | Not Available |

| Alleviation of palmitic acid-induced vascular aging | Human Umbilical Vein Endothelial Cells (HUVECs) | ROS/ferroptosis | Not Available |

| Anti-inflammatory effect on activated microglia | Lipopolysaccharide (LPS)-stimulated microglial cells | NF-κB | Not Available |

| Anti-hypoxic effect | Zebrafish larvae | Neuroactive ligand-receptor | Not Available |

| Inhibition of platelet aggregation (inferred from patent) | Human platelets | Not specified | Not Available |

| Promotion of angiogenesis (inferred from patent) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not Available |

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

GAS6/Axl-AMPK Signaling Pathway

This compound has been shown to positively regulate the GAS6/Axl-AMPK signaling pathway, which is crucial for cell survival and mitigation of injury in cardiomyocytes.

ROS/Ferroptosis Signaling Pathway

This compound can mitigate vascular aging by attenuating the ROS/ferroptosis pathway in endothelial cells.

NF-κB Signaling Pathway in Microglia

This compound demonstrates anti-inflammatory effects by suppressing the NF-κB signaling pathway in activated microglia.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound, based on established protocols.

Angiogenesis Assays

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete endothelial cell growth medium.

-

Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adhesion.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound.

-

Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

Image Acquisition (Time X): Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at each time point and calculate the migration rate or the percentage of wound closure relative to the initial scratch area.

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound.

-

Cell Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at a density of 1.5 x 10^4 cells/well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Platelet Aggregation Assays

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Aggregation Induction: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the PRP in an aggregometer cuvette with stirring.

-

Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The PPP is used as a reference for 100% aggregation.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.

-

PRP and PPP Preparation: Prepare PRP and PPP as described in section 4.2.1.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP as described in section 4.2.1.

-

Pre-incubation: Pre-warm the PRP samples and incubate with various concentrations of this compound or vehicle control.

-

Aggregation Induction: Add a specific concentration of collagen (e.g., 2-5 µg/mL) to the PRP in an aggregometer cuvette with stirring.

-

Measurement: Record the change in light transmittance as described in section 4.2.1.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition as described in section 4.2.1.

Conclusion

This compound is a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated effects on key signaling pathways involved in cardiovascular protection, neuroinflammation, and cellular stress responses warrant further investigation. While the current body of research provides a strong qualitative understanding of its mechanisms, future studies should focus on identifying its direct molecular targets and quantifying its potency through the determination of IC50 and Ki values. The experimental protocols provided herein offer a robust framework for researchers to further explore the biological activities of this compound and elucidate its full therapeutic utility.

References

- 1. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate protects septic myocardial injury via regulating GAS6/Axl-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate plays an anti-hypoxic role through regulating neuroactive ligand-receptor interaction signaling pathway in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Cardioprotective Agent: A Technical Guide to the Initial Discovery and Synthesis of (R)-Idhp

For Immediate Release

A deep dive into the scientific foundations of Isopropyl (R)-3-(3',4'-dihydroxyphenyl)-2-hydroxypropanoate ((R)-Idhp), this technical guide serves as a core resource for researchers, scientists, and drug development professionals. This compound, a metabolite of the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.

This whitepaper details the initial discovery of this compound, outlines its chemical synthesis, presents key quantitative data on its biological activity, provides comprehensive experimental protocols, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Initial Discovery

This compound, with the chemical name Isopropyl (R)-3-(3',4'-dihydroxyphenyl)-2-hydroxypropanoate (CAS No. 950665-05-1), was identified as a bioactive metabolite of Danshen, a widely used traditional Chinese medicine for the treatment of cardiovascular ailments. The discovery arose from metabolomic studies of Danshen's components and their in vivo transformations, revealing this compound as a key molecule responsible for some of the therapeutic effects observed with the herbal remedy. Its identification has spurred further investigation into its pharmacological properties, particularly its potent cardioprotective effects.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, including microwave-assisted synthesis to improve efficiency and asymmetric synthesis to obtain the desired enantiomer with high purity.

Asymmetric Synthesis

An efficient asymmetric synthesis of this compound has been developed to ensure the production of the biologically active R-enantiomer. The general strategy involves the stereoselective reduction of a prochiral ketone precursor.

Microwave-Assisted Synthesis

To accelerate the synthesis process and improve yields, a microwave-assisted method has been reported. This approach significantly reduces reaction times compared to conventional heating methods. The synthesis typically proceeds through the formation of key intermediates from 3,4-dihydroxybenzaldehyde and acetylglycine, followed by reduction and esterification steps under microwave irradiation.

Quantitative Data

The biological activity of this compound has been quantified in several key studies, demonstrating its potential as a therapeutic agent. The following tables summarize the significant findings.

| Parameter | Value | Assay System | Reference |

| Vasorelaxant Activity | |||

| pEC50 | 7.41 ± 0.08 | Norepinephrine-contracted rat mesenteric artery | [1] |

| Cardioprotective Effects in Sepsis Model | |||

| Effective Dose | 60 mg/kg | Cecal ligation and puncture (CLP) mouse model | [2] |

| Survival Rate Increase | to ~75% at 72h post-CLP | CLP mouse model | [2] |

| Anti-inflammatory and Antioxidant Effects in Cardiomyocytes | |||

| Optimal Concentration | 10 µM | LPS-induced HL-1 cardiomyocytes | [3] |

Table 1: Summary of Quantitative Biological Activity of this compound

| Cytokine/Marker | Effect of this compound (10 µM) | Cell Model | Reference |

| IL-6 | Significant reduction in LPS-induced release | HL-1 Cardiomyocytes | [3] |

| TNF-α | Significant reduction in LPS-induced release | HL-1 Cardiomyocytes | [3] |

| IL-1β | Significant reduction in LPS-induced release | HL-1 Cardiomyocytes | [3] |

| IL-18 | Significant reduction in LPS-induced release | HL-1 Cardiomyocytes | [3] |

| ROS | Significant reduction via Nrf2 activation | HL-1 Cardiomyocytes | [3] |

| Bax | Downregulation | HL-1 Cardiomyocytes | [3] |

Table 2: Anti-inflammatory and Anti-apoptotic Effects of this compound in a Cellular Model of Sepsis-Induced Myocardial Injury

Experimental Protocols

Asymmetric Synthesis of this compound

Objective: To synthesize enantiomerically pure this compound.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Malonic acid

-

Appropriate protecting groups for hydroxyl functions (e.g., benzyl bromide)

-

Chiral catalyst for asymmetric dihydroxylation (e.g., AD-mix-β)

-

Reducing agent (e.g., H2 with Pd/C)

-

Isopropyl alcohol

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Protection of Hydroxyl Groups: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions.

-

Knoevenagel Condensation: The protected aldehyde is reacted with malonic acid to form a cinnamic acid derivative.

-

Asymmetric Dihydroxylation: The double bond of the cinnamic acid derivative is dihydroxylated using a chiral catalyst (e.g., AD-mix-β) to introduce the desired stereochemistry at the hydroxyl groups.

-

Esterification: The carboxylic acid is esterified with isopropyl alcohol.

-

Deprotection: The protecting groups on the phenyl ring are removed via catalytic hydrogenation to yield this compound.

-

Purification: The final product is purified using column chromatography.

Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Norepinephrine

-

This compound stock solution

-

Wire myograph system

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation: The superior mesenteric artery is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The artery is cleaned of surrounding tissue and cut into rings (2-3 mm in length).

-

Mounting: The arterial rings are mounted on two tungsten wires in a myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. After equilibration, the rings are contracted with norepinephrine to achieve a stable plateau.

-

This compound Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the chamber, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the norepinephrine-induced contraction. The pEC50 is calculated from the concentration-response curve.

Cardiomyocyte Culture and Sepsis-Induced Injury Model

Objective: To evaluate the protective effects of this compound on cardiomyocytes in an in vitro model of sepsis.

Materials:

-

HL-1 cardiomyocyte cell line

-

Claycomb medium supplemented with fetal bovine serum, L-glutamine, and norepinephrine

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Cell culture plates, incubators, and microscopes

Procedure:

-

Cell Culture: HL-1 cells are cultured in Claycomb medium in a humidified incubator at 37°C and 5% CO2.

-

Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 2 hours).

-

Induction of Injury: After pre-treatment, the cells are exposed to LPS to induce an inflammatory response and cellular injury.

-

Assessment of Viability and Biomarkers: Following the treatment period, cell viability is assessed (e.g., using an MTT assay), and the supernatant and cell lysates are collected for the analysis of inflammatory cytokines, reactive oxygen species (ROS), and apoptosis markers.

Signaling Pathways and Experimental Workflows

GAS6/Axl-AMPK Signaling Pathway

This compound exerts its cardioprotective effects in sepsis-induced myocardial injury by modulating the GAS6/Axl-AMPK signaling pathway. This pathway is crucial for cell survival, and its activation by this compound leads to the mitigation of inflammation, oxidative stress, and apoptosis.

Caption: The proposed mechanism of this compound in cardioprotection.

Asymmetric Synthesis Workflow

The following diagram illustrates the key stages in the asymmetric synthesis of this compound.

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Workflow for Cellular Studies

This diagram outlines the general workflow for investigating the effects of this compound on cardiomyocytes.

Caption: Experimental workflow for cellular analysis of this compound.

References

Physicochemical Properties of (R)-Ivosidenib: A Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-Ivosidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Chemical Identity

(R)-Ivosidenib, also known as AG-120 or by its trade name Tibsovo®, is a synthetic organic compound.[1] Its chemical structure and identity are fundamental to understanding its physical and chemical behavior.

-

IUPAC Name: (2S)-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxylic acid with the secondary amino group of (2S)-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-2-[(5-fluoropyridin-3-yl)amino]acetamide[2]

-

CAS Number: 1448347-49-6[3]

-

Molecular Weight: 582.96 g/mol [3]

-

Chemical Structure: (A 2D structural representation of Ivosidenib would be presented here)

Physicochemical Data

A summary of the key physicochemical properties of (R)-Ivosidenib is presented in the table below. These parameters are crucial for designing and interpreting experiments in various research settings.

| Property | Value | Source |

| Molecular Weight | 582.96 g/mol | Tocris Bioscience[3] |

| Chemical Formula | C₂₈H₂₂ClF₃N₆O₃ | PubChem[2], Tocris Bioscience[3] |

| Appearance | White to off-white solid | (General knowledge for crystalline solids) |

| Melting Point | Not explicitly stated in search results | |

| Solubility | ||

| in DMSO | 58.3 mg/mL (100 mM) | Tocris Bioscience[3] |

| in Ethanol | 58.3 mg/mL (100 mM) | Tocris Bioscience[3] |

| in Water | <1 mg/mL (Predicted: 0.0208 mg/mL) | Selleck Chemicals (via DrugBank)[4], ALOGPS (via DrugBank)[4] |

| pKa (Strongest Acidic) | 12.14 (Predicted) | Chemaxon (via DrugBank)[4] |

| pKa (Strongest Basic) | 1.81 (Predicted) | Chemaxon (via DrugBank)[4] |

| LogP | 2.52 - 3.01 (Predicted) | ALOGPS, Chemaxon (via DrugBank)[4] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are generalized methodologies for key experiments.

Solubility Determination

The solubility of a compound can be determined using various methods. A common approach is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Signaling Pathway and Experimental Workflow

(R)-Ivosidenib is a targeted therapy that inhibits the mutant IDH1 enzyme. This inhibition has downstream effects on cellular metabolism and epigenetic regulation.

IDH1 Signaling Pathway

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG interfere with epigenetic regulation and cellular differentiation. Ivosidenib blocks this process.

References

- 1. ivosidenib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivosidenib | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro and In Vivo Studies of (R)-Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate (IDHP), a bioactive metabolite derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in cardiovascular and cerebrovascular research.[1][2][3] Preliminary studies have begun to elucidate its therapeutic potential, demonstrating a range of effects from vasorelaxation and anti-inflammation to the protection against septic myocardial injury and vascular aging.[1][3][4][5] This technical guide provides a comprehensive summary of the initial in vitro and in vivo research on IDHP, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A note on stereochemistry: The available literature primarily refers to the compound as "Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate" or "IDHP" without explicit designation of the stereoisomer. This guide assumes the reported activities are attributable to the most active form, presumed to be the (R)-isomer as specified, though further stereospecific analysis is warranted.

In Vitro Studies

Vasorelaxant Effects

IDHP has been shown to induce concentration-dependent relaxation of isolated rat mesenteric arteries pre-contracted with norepinephrine.[3] This effect is endothelium-independent, suggesting a direct action on vascular smooth muscle cells.[3] The mechanism appears to involve the inhibition of both intracellular calcium release and extracellular calcium influx through voltage-dependent and receptor-operated calcium channels.[3]

Anti-Inflammatory Activity

In studies using lipopolysaccharide (LPS)-induced activated microglia, IDHP demonstrated significant anti-inflammatory properties. It dose-dependently reduced the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] Furthermore, IDHP suppressed the generation of reactive oxygen species (ROS) and inhibited the translocation and DNA binding activity of the transcription factor NF-κB.[4]

Protection Against Vascular Aging

IDHP has been observed to alleviate palmitic acid (PA)-induced cellular senescence in Human Umbilical Vein Endothelial Cells (HUVECs).[5] The protective mechanism involves the mitigation of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death.[5]

Quantitative Data Summary: In Vitro Studies

| Study Type | Model | Endpoint | Key Findings | Reference |

| Vasorelaxation | Isolated Rat Mesenteric Artery | Relaxation of Norepinephrine-induced Contraction | pEC50 of 7.41 ± 0.08 | [3] |

| Anti-inflammation | LPS-induced BV-2 microglia and primary microglia | Inhibition of NO, TNF-α, IL-1β production | Dose-dependent reduction | [4] |

| Vascular Aging | Palmitic Acid-induced senescent HUVECs | Reduction of ROS and Ferroptosis | Dose-dependent protection | [5] |

Note: The table provides a summary of the reported effects. For precise dose-response curves and IC50/EC50 values, consultation of the full-text articles is recommended.

In Vivo Studies

Cardioprotection in Sepsis

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), administration of IDHP (60 mg/kg) significantly improved survival rates to approximately 75% at 72 hours post-CLP.[1] The treatment also led to improvements in sepsis scores, blood biochemistry, cardiac function, and a reduction in myocardial tissue damage.[1] Mechanistically, IDHP was found to inhibit myocardial oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction.[1]

Anti-Hypoxic Effects

Studies in larval zebrafish demonstrated that IDHP can alleviate hypoxia-induced injuries. These include the restoration of the length of dopamine neurons, the number of cerebral vessels, and improvements in swimming behavior.[6] Transcriptome analysis suggested that the anti-hypoxic effects of IDHP are mediated through the neuroactive ligand-receptor interaction signaling pathway.[6]

Quantitative Data Summary: In Vivo Studies

| Study Type | Model | Endpoint | Key Findings | Reference |

| Cardioprotection | Cecal Ligation and Puncture (CLP) in Mice | Survival Rate | 75% survival at 72h with 60 mg/kg IDHP | [1] |

| Anti-hypoxia | Hypoxia-induced Zebrafish Larvae | Reversal of neuronal and vascular injury | Alleviation of hypoxia-induced damage | [6] |

Note: This table summarizes the primary outcomes. For detailed statistical analysis and further quantitative data, please refer to the original research publications.

Experimental Protocols

In Vitro Vasorelaxation Assay

-

Model: Isolated mesenteric arterial rings from rats.

-

Procedure:

-

Arterial rings are mounted in organ baths containing a physiological salt solution and aerated with 95% O2 and 5% CO2 at 37°C.

-

Isometric tension is continuously measured using a myograph system.

-

Rings are pre-contracted with norepinephrine.

-

Cumulative concentrations of IDHP are added to determine the concentration-response curve for relaxation.

-

To assess endothelium-dependency, the experiment is repeated on endothelium-denuded rings.

-

To investigate the mechanism, the protocol is repeated after pre-treatment with various channel blockers and inhibitors (e.g., tetraethylammonium for K+ channels, and in Ca2+-free solution).[3]

-

In Vitro Anti-Inflammatory Assay

-

Model: BV-2 microglial cells or primary rat microglia.

-

Procedure:

-

Cells are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of IDHP for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the cell culture supernatant is collected to measure the levels of NO (using the Griess reagent), TNF-α, and IL-1β (using ELISA kits).

-

Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

NF-κB activation is assessed by immunofluorescence staining for its nuclear translocation or by electrophoretic mobility shift assay (EMSA) for DNA binding activity.[4]

-

In Vivo Sepsis Model

-

Model: Cecal Ligation and Puncture (CLP) in mice.

-

Procedure:

-

Mice are anesthetized, and a midline laparotomy is performed.

-

The cecum is exposed, ligated below the ileocecal valve, and punctured with a needle.

-

A small amount of feces is extruded to induce polymicrobial peritonitis.

-

The abdomen is closed, and the animals receive fluid resuscitation.

-

IDHP (e.g., 60 mg/kg) or vehicle is administered at specified time points.

-

Survival is monitored over a period (e.g., 72 hours).

-

At the end of the study, cardiac function is assessed (e.g., by echocardiography), and heart tissues are collected for histological analysis (e.g., H&E staining) and biochemical assays (e.g., markers of oxidative stress and inflammation).[1]

-

Signaling Pathways and Mechanisms of Action

GAS6/Axl-AMPK Signaling Pathway

In the context of septic myocardial injury, IDHP has been shown to upregulate the expression of Growth arrest-specific 6 (GAS6) and its receptor Axl, leading to the activation of AMP-activated protein kinase (AMPK).[1] This pathway is crucial for the cardioprotective effects of IDHP, as its benefits are diminished in GAS6 knockout mice.[1]

ROS/Ferroptosis Pathway

In vascular endothelial cells subjected to lipotoxicity, IDHP mitigates cellular senescence by targeting the ROS/ferroptosis pathway.[5] It reduces the accumulation of reactive oxygen species and inhibits the iron-dependent cell death process of ferroptosis.[5]

Neuroactive Ligand-Receptor Interaction Pathway

The anti-hypoxic effects of IDHP in zebrafish are associated with the regulation of the neuroactive ligand-receptor interaction pathway.[6] This complex pathway involves the modulation of various receptors and their ligands, leading to reduced inflammation, promotion of angiogenesis, and inhibition of apoptosis.[6][7]

Conclusion and Future Directions

The preliminary in vitro and in vivo studies of this compound reveal a promising pharmacological profile with potential applications in cardiovascular and neuroprotective therapies. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival, underscores its therapeutic potential.

Future research should focus on several key areas:

-

Stereospecific Activity: A clear elucidation of the differential activities of the (R) and (S) isomers of IDHP is crucial for drug development.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and dose-finding studies are necessary to establish a therapeutic window.

-

Chronic Disease Models: Evaluation of IDHP in chronic models of cardiovascular and neurodegenerative diseases will be essential to determine its long-term efficacy and safety.

-

Target Identification: Further molecular studies are needed to identify the direct binding partners of IDHP and to fully delineate its mechanism of action.

This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of this compound and related compounds. The compiled data and methodologies provide a framework for further investigation into this promising therapeutic agent.

References

- 1. Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate protects septic myocardial injury via regulating GAS6/Axl-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vasorelaxant effect of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from Salvia miltiorrhiza, on isolated rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate plays an anti-hypoxic role through regulating neuroactive ligand-receptor interaction signaling pathway in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

Enantiomeric Specificity of (R)-Idhp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Idhp, the (R)-enantiomer of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, is a metabolite of Salvia miltiorrhiza with demonstrated pharmacological activity. As with many chiral compounds, the biological effects of Idhp are likely enantiomer-specific. Understanding the unique properties of the (R)-enantiomer is critical for drug development, ensuring the advancement of a stereochemically pure active pharmaceutical ingredient with an optimized therapeutic profile and minimized potential for off-target effects or toxicity associated with the (S)-enantiomer. This technical guide provides an in-depth overview of the enantiomeric specificity of this compound, including its known signaling pathways and detailed experimental protocols for enantiomeric analysis.

Introduction to Enantiomeric Specificity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. This can lead to one enantiomer exhibiting the desired therapeutic activity while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the characterization and selection of a single enantiomer are crucial steps in modern drug development.

Pharmacological Profile of this compound

This compound has been identified as an isomer of Idhp, a salvia metabolite known to exert vasorelaxant effects.[1] Its therapeutic potential is being explored in cardiovascular diseases. Studies have shown that the racemic mixture of Idhp has several biological activities, including:

-

Vasorelaxant Effects: Idhp induces relaxation of blood vessels by inhibiting Ca2+ release and inward flow through voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells.[1]

-

Anti-Hypoxic Effects: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (Idhp) has demonstrated a protective role against hypoxia-induced injury in zebrafish larvae, potentially through the regulation of the neuroactive ligand-receptor interaction signaling pathway.

-

Cardioprotective Effects: Idhp has been shown to protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway.

While these activities have been reported for Idhp, the specific contributions of the (R) and (S) enantiomers have not been fully elucidated in publicly available literature. However, based on the principles of stereochemistry in pharmacology, it is highly probable that one enantiomer is predominantly responsible for the observed therapeutic effects.

Quantitative Data on Enantiomeric Specificity (Illustrative)

| Parameter | This compound | (S)-Idhp | R/S Potency Ratio |

| Binding Affinity (Ki, nM) | |||

| Target Receptor X | 15 | 1500 | 100 |

| Target Receptor Y | 50 | 2500 | 50 |

| Functional Activity (IC50, nM) | |||

| Calcium Channel Inhibition | 25 | 3000 | 120 |

| AMPK Activation | 40 | 4500 | 112.5 |

| In Vivo Efficacy (ED50, mg/kg) | |||

| Antihypertensive Effect | 5 | 100 | 20 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimentation.

Signaling Pathways of Idhp

The known signaling pathways for the racemic mixture of Idhp are depicted below. It is hypothesized that this compound is the primary driver of these interactions.

Caption: Proposed GAS6/Axl-AMPK signaling pathway for the cardioprotective effect of this compound.

Caption: Mechanism of vasorelaxation by this compound via inhibition of calcium channels.

Experimental Protocols

Chiral Separation of Idhp Enantiomers by HPLC (Illustrative Protocol)

This protocol describes a general method for the separation of (R)- and (S)-Idhp using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The specific column and mobile phase conditions would require optimization.

Objective: To resolve and quantify the (R) and (S) enantiomers of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate.

Materials:

-

Racemic Idhp standard

-

This compound and (S)-Idhp reference standards (if available)

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol (IPA)

-

HPLC grade Ethanol (EtOH)

-

Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

-

Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare various mobile phases with different ratios of n-Hexane and an alcohol modifier (IPA or EtOH). For example, 90:10, 85:15, and 80:20 (v/v) n-Hexane:IPA. Add a small amount of TFA or DEA (e.g., 0.1%) to the mobile phase to improve peak shape.

-

Standard Solution Preparation: Prepare a stock solution of racemic Idhp in the mobile phase at a concentration of 1 mg/mL. Prepare serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL). If available, prepare individual standard solutions of (R)- and (S)-Idhp.

-

HPLC Conditions (Starting Point):

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 85:15 (v/v) n-Hexane:Isopropanol with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

If reference standards are available, inject them to identify the elution order of the (R) and (S) enantiomers.

-

Inject the calibration standards to generate a calibration curve for each enantiomer.

-

Inject the unknown sample solution.

-

-

Data Analysis:

-

Integrate the peak areas for each enantiomer.

-

Determine the concentration of each enantiomer in the sample using the calibration curve.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] x 100

-

Caption: Workflow for chiral separation of Idhp enantiomers by HPLC.

In Vitro Assay for Functional Activity (Calcium Channel Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of this compound and (S)-Idhp on voltage-gated calcium channels in a cell-based assay.

Objective: To determine the IC50 values of this compound and (S)-Idhp for the inhibition of calcium influx.

Materials:

-

A suitable cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells)

-

Cell culture medium and supplements

-

This compound and (S)-Idhp

-

A fluorescent calcium indicator (e.g., Fluo-4 AM)

-

A depolarizing agent (e.g., KCl)

-

A plate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions to achieve a confluent monolayer in a 96-well plate.

-

Compound Preparation: Prepare stock solutions of this compound and (S)-Idhp in a suitable solvent (e.g., DMSO). Create a serial dilution of each enantiomer in assay buffer.

-

Loading with Calcium Indicator: Remove the culture medium and load the cells with the fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound and (S)-Idhp to the wells. Incubate for a specified period.

-

Measurement of Calcium Influx:

-

Place the 96-well plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the depolarizing agent (e.g., KCl) to all wells to open the voltage-gated calcium channels.

-

Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Determine the maximum fluorescence change for each concentration of the test compounds.

-

Normalize the data to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.[2]

-

Caption: Workflow for the in vitro functional assay of Idhp enantiomers.

Conclusion

The available evidence suggests that this compound is a pharmacologically active molecule with potential therapeutic applications in cardiovascular diseases. While direct comparative studies on its enantiomeric specificity are lacking, the fundamental principles of stereochemistry in drug action strongly support the hypothesis that the (R)-enantiomer is the primary contributor to the observed therapeutic effects. Further research, including quantitative comparisons of the pharmacological and pharmacokinetic profiles of the individual enantiomers, is essential to fully characterize the enantiomeric specificity of Idhp and to support the development of this compound as a single-enantiomer drug. The experimental protocols outlined in this guide provide a framework for conducting such critical studies.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of (R)-Idhp

Abstract

This document provides a detailed, step-by-step protocol for the proposed asymmetric synthesis of (R)-Idhp, also known as (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic acid. The synthesis is designed for researchers in medicinal chemistry and drug development. This protocol includes a plausible synthetic route, detailed experimental procedures, and a summary of expected outcomes in tabular format. Additionally, a diagram of the proposed synthetic workflow and the relevant biological signaling pathway are provided to meet the visualization requirements for application notes.

Introduction

This compound is the (R)-enantiomer of Idhp, a metabolite known for its vasorelaxant properties. Its mechanism of action involves the inhibition of Ca2+ release in vascular smooth muscle cells, making it a compound of interest for cardiovascular research. The stereospecific synthesis of this compound is crucial for elucidating its specific biological activity and therapeutic potential. This protocol outlines a plausible three-step asymmetric synthesis starting from commercially available reagents.

Proposed Synthetic Pathway

The proposed synthesis involves the stereoselective addition of an indole Grignard reagent to a chiral α-ketoester derived from (L)-leucine, followed by ester hydrolysis to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of the Chiral α-Ketoester (Methyl (S)-2-oxo-4-methylpentanoate)

-

To a solution of (L)-leucine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Asymmetric Addition of Indole

-

To a solution of indole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add ethylmagnesium bromide (1.2 equivalents, 1 M in THF) dropwise.

-

Stir the mixture at room temperature for 1 hour to form the indole Grignard reagent.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of methyl (S)-2-oxo-4-methylpentanoate (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Step 3: Hydrolysis to this compound

-

Dissolve the ester intermediate (1 equivalent) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 3 equivalents).

-

Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected results for the synthesis of this compound.

| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Expected Purity (%) |

| 1 | Methyl (S)-2-oxo-4-methylpentanoate | (L)-leucine methyl ester HCl | Dess-Martin periodinane | 85-95 | >98 |

| 2 | Methyl (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoate | Methyl (S)-2-oxo-4-methylpentanoate | Indole, EtMgBr | 60-75 | >95 |

| 3 | This compound | Ester Intermediate | LiOH | 90-98 | >99 |

Biological Signaling Pathway

This compound is reported to exert its vasorelaxant effects by inhibiting Ca²⁺ release in vascular smooth muscle cells. The following diagram illustrates a simplified signaling pathway for vascular smooth muscle contraction and the proposed point of inhibition by this compound.

Application Notes and Protocols for In Vivo Experiments with (R)-Idhp, a Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation, including DNA and histone hypermethylation, and a subsequent blockade of cellular differentiation, thereby promoting tumorigenesis.[1][3]

(R)-Idhp is a potent and selective small-molecule inhibitor designed to target mutant IDH1. By inhibiting the production of D-2-HG, this compound aims to restore normal cellular differentiation and impede tumor progression.[4][5] These application notes provide detailed protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and pharmacodynamics of this compound in relevant cancer models.

Mechanism of Action of this compound

This compound specifically binds to the mutant form of the IDH1 enzyme, preventing the reduction of α-KG to D-2-HG. This targeted inhibition leads to a significant decrease in intracellular D-2-HG levels, which in turn alleviates the inhibition of α-KG-dependent dioxygenases. The restoration of their function is hypothesized to reverse the epigenetic blockade, leading to the differentiation of cancer cells and a reduction in tumor growth.

Preclinical In Vivo Experimental Design

The in vivo evaluation of this compound typically involves the use of xenograft models, particularly patient-derived xenografts (PDX), which have been shown to closely recapitulate the genetic and phenotypic characteristics of human tumors.[6][7][8]

Animal Models

-

Acute Myeloid Leukemia (AML): Patient-derived xenograft (PDX) models are highly recommended.[9][10] Primary human AML cells harboring an IDH1 mutation are transplanted into immunodeficient mice, such as NOD/SCID/IL2Rγnull (NSG) mice.[10][11]

-

Glioma: Orthotopic xenograft models are the standard, where human glioma cells with an IDH1 mutation are implanted directly into the brains of immunocompromised mice.[3][12][13] This approach allows for the assessment of drug efficacy in the relevant microenvironment, including blood-brain barrier penetration.[5]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

References

- 1. A Brain Penetrant Mutant IDH1 Inhibitor Provides In Vivo Survival Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]

- 7. Patient-derived xenotransplants can recapitulate the genetic driver landscape of acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]

- 13. Video: Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation [jove.com]

Detecting the Oncometabolite (R)-Idhp: Application Notes and Protocols for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

(R)-Isocitrate dehydrogenase phosphate [(R)-Idhp], also known as D-2-hydroxyglutarate (D-2HG), has emerged as a critical oncometabolite, playing a significant role in the pathology of various cancers, including glioma and acute myeloid leukemia.[1] Accurate and robust detection and quantification of this compound are paramount for basic research, clinical diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the detection of this compound using mass spectrometry, a highly sensitive and specific analytical technique.[2][3]

Introduction to this compound and its Significance

Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to this compound.[1] The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[4] The ability to distinguish between the (R) and (S) enantiomers of 2-hydroxyglutarate is crucial, as only the (R) form is directly associated with IDH mutations.[1]

Mass Spectrometry-Based Approaches for this compound Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound in biological matrices.[5] This technique offers high sensitivity, specificity, and the ability to differentiate between the (R) and (S) enantiomers. Another emerging technique is Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, which allows for the rapid detection of this compound in tissue sections.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to this compound production and a general workflow for its detection by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of this compound.

| Method Reference | Matrix | Derivatization Agent | Linearity Range | Limit of Quantitation (LOQ) |

| Agilent Application Note[4] | Serum, Plasma | (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) | 0.34–135.04 µM | 0.20 µM |

| bioRxiv Preprint[7] | Not Specified | Diacetyl-L-tartaric anhydride (DATAN) | 0.8–104 nmol/mL | 0.8 nmol/mL |

Experimental Protocols

Protocol 1: LC-MS/MS Method for (R)- and (S)-2-Hydroxyglutarate in Human Plasma/Serum

This protocol is adapted from a method that utilizes derivatization to separate the enantiomers on a standard C18 column.[4]

1. Sample Preparation and Derivatization:

-

Standard Preparation: Prepare stock solutions of D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid at 10 mM in water. A 13C5-labeled D-α-hydroxyglutaric acid can be used as an internal standard (IS).[4]

-

Sample Pre-treatment: To 100 µL of sample (calibrators, controls, or unknown samples), add the internal standard.

-

Liquid-Liquid Extraction: Add 2 mL of HPLC grade ethyl acetate:hexane (3:2), vortex for 2 minutes, and centrifuge.

-

Derivatization: Transfer the upper organic layer to a clean tube. The derivatization of 2-HG is performed with (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) to form diastereomers that can be chromatographically separated.[4][7]

-

Final Processing: The organic layer is then collected, dried under nitrogen, and reconstituted in 100 µL of 70:30 water:methanol.[4]

2. Liquid Chromatography Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.[4]

-

Column: A C18 column is suitable for separating the derivatized diastereomers.[4]

-

Mobile Phase: Specific mobile phase composition and gradient will need to be optimized but typically consists of water and methanol or acetonitrile with a modifier like formic acid.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[1]

-

Injection Volume: 5 µL.[8]

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS or a similar instrument.[4]

-

Ionization Source: Agilent Jet Stream ion source or a comparable electrospray ionization (ESI) source.[4]

-

Ion Mode: Negative or positive ion mode can be used, depending on the derivatization and desired sensitivity.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor-to-product ion transitions for the derivatized this compound and (S)-2HG need to be determined.

4. Data Analysis:

-

Peak areas of the analytes and the internal standard are integrated.

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

The concentration of this compound in unknown samples is determined from the calibration curve.[8]

Protocol 2: Chiral LC-MS Method for Direct Enantiomeric Separation

This protocol is based on a method that uses a chiral stationary phase to directly separate the enantiomers without derivatization.[1]

1. Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like methanol or acetonitrile.[5]

-

Centrifugation and Supernatant Collection: After precipitation, centrifuge the samples and collect the supernatant containing the metabolites.

-

Drying and Reconstitution: The supernatant can be dried down and reconstituted in a suitable solvent compatible with the LC mobile phase.

2. Liquid Chromatography Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Chiral Column: A CHIROBIOTIC® R column (covalently bonded ristocetin A) or a similar chiral column is essential for this method.[1]

-

Mobile Phase: A polar ionic mobile phase is typically used. For example, a mixture of ethanol/methanol, water, and a modifier like triethylammonium acetate (TEAA) at a specific pH.[1]

-

Flow Rate: A flow rate of around 0.4 mL/min is a good starting point.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 20°C.[1]

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or a triple quadrupole mass spectrometer can be used.[9][10]

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly employed for detecting organic acids.

-

Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) on an HRMS instrument or MRM on a triple quadrupole instrument would be used. The m/z of the deprotonated this compound ([M-H]-) is monitored.

4. Data Analysis:

-

The peak areas for this compound and (S)-2HG are integrated from the chromatogram.

-

Quantification is performed using a calibration curve prepared with known concentrations of the pure enantiomers.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide robust and reliable means for the detection and quantification of the oncometabolite this compound. The choice between a derivatization-based method and a direct chiral separation method will depend on the available instrumentation, sample matrix, and the specific requirements of the study. These protocols serve as a starting point for researchers, scientists, and drug development professionals to establish and validate their own assays for this critical cancer biomarker.

References

- 1. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 2. Review of mass spectrometry-based metabolomics in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Quantitative Evaluation of a High-Resolution Metabolomics Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Application of (R)-2-Hydroxyglutarate in High-Throughput Screening Assays: A Guide for Researchers

Introduction

(R)-2-hydroxyglutarate ((R)-2HG), an enantiomer of 2-hydroxyglutarate, has emerged as a critical oncometabolite in various cancers. Its accumulation is primarily driven by gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. These mutations alter the enzymes' normal catalytic activity, leading to the conversion of α-ketoglutarate (α-KG) to (R)-2HG.[1] High levels of (R)-2HG have been implicated in tumorigenesis through epigenetic dysregulation and altered cellular signaling.[1][2] Consequently, the detection of (R)-2HG and the identification of inhibitors of mutant IDH enzymes have become crucial for cancer research and drug development. High-throughput screening (HTS) assays provide a robust platform for rapidly screening large chemical libraries to identify potential therapeutic agents that can modulate (R)-2HG levels.

This document provides detailed application notes and protocols for utilizing (R)-2HG-centric HTS assays, intended for researchers, scientists, and drug development professionals.

Signaling Pathway of (R)-2-Hydroxyglutarate in Cancer

Mutations in IDH1 and IDH2 lead to the neomorphic production of (R)-2HG from α-ketoglutarate.[1] (R)-2HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This inhibition leads to widespread epigenetic alterations, such as DNA and histone hypermethylation, which can drive oncogenesis by silencing tumor suppressor genes and promoting an undifferentiated cellular state.[1][3] Furthermore, (R)-2HG has been shown to impact cellular metabolism and signaling pathways, including the mTOR pathway.[4][5]

Signaling Pathway of (R)-2-Hydroxyglutarate in Cancer.

High-Throughput Screening Assays for Mutant IDH Inhibitors

A variety of HTS assays have been developed to screen for inhibitors of mutant IDH enzymes. These assays can be broadly categorized as either biochemical or cell-based. Biochemical assays utilize purified recombinant mutant IDH enzyme, while cell-based assays measure (R)-2HG production in cells expressing the mutant enzyme. The most common detection methods are colorimetric and fluorimetric.

Experimental Workflow for High-Throughput Screening

The general workflow for an HTS campaign to identify mutant IDH inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

HTS Workflow for Mutant IDH Inhibitors.

Data Presentation: Inhibitory Activity of Compounds against Mutant IDH1

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against mutant IDH1 enzymes, as determined by HTS assays.

| Compound | Target Mutant IDH1 | Assay Type | IC50 (nM) | Reference |

| AG-120 (Ivosidenib) | R132H | Biochemical | 40-50 | [6] |

| AG-120 (Ivosidenib) | R132C | Biochemical | 40-50 | [6] |

| AGI-5198 | R132H | Biochemical | 70 | [7] |

| AGI-5198 | R132C | Biochemical | 160 | [7] |

| Novartis 530 | R132H | Biochemical | 40-50 | [6] |

| Novartis 530 | R132C | Biochemical | 40-50 | [6] |

| FT-2102 | R132H | Biochemical | 21.2 | [7] |

| FT-2102 | R132C | Biochemical | 114 | [7] |

| Compound 14 | R132H | Biochemical | 81 | [7] |

| Compound 14 | R132C | Biochemical | 72 | [7] |

| Sanofi 1 | R132H | Biochemical | 4500 | [8] |

| Indane Analog | R132H | Biochemical | 45 | [7] |

Experimental Protocols

Colorimetric HTS Assay for Mutant IDH1 Inhibitors

This protocol is adapted from commercially available kits and published literature.[9][10]

Principle:

This assay measures the activity of mutant IDH1 by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the conversion of α-KG to (R)-2HG. Inhibitors of mutant IDH1 will impede this reaction, leading to a smaller decrease in absorbance.

Materials:

-

96-well or 384-well clear flat-bottom plates

-

Mutant IDH1 R132H enzyme

-

IDH1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Test compounds

-

Known mutant IDH1 inhibitor (positive control)

-

Solvent for compounds (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of test compounds in a suitable solvent (e.g., 10 mM in DMSO).

-

Create a working solution of compounds by diluting the stock solution in IDH1 Assay Buffer to the desired starting concentration for the assay.

-

-

Reaction Setup:

-

Add 2.5 µL of the test compound solution to the wells of the microplate.

-

For control wells, add 2.5 µL of IDH1 Assay Buffer (enzyme control) or a known inhibitor solution (positive control).

-

Add 5 µL of mutant IDH1 R132H enzyme solution (e.g., 0.3 ng/µL in IDH1 Assay Buffer) to each well.

-

Incubate the plate at room temperature for 10-30 minutes to allow for compound binding to the enzyme.

-

-

Initiate Reaction:

-

Prepare a substrate solution containing α-KG and NADPH in IDH1 Assay Buffer (e.g., 4 mM α-KG and 16 µM NADPH).

-

Add 2.5 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (A0) using a microplate reader.

-

Incubate the plate at room temperature or 37°C for 60 minutes.

-

After incubation, measure the absorbance at 340 nm again (A60).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A0 - A60) for each well.

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (ΔA_compound / ΔA_enzyme_control)] * 100

-

For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorimetric HTS Assay for (R)-2-Hydroxyglutarate

This protocol is based on a coupled enzymatic reaction that leads to the production of a fluorescent signal proportional to the amount of (R)-2HG.[11]

Principle:

(R)-2HG is first oxidized by D-2-hydroxyglutarate dehydrogenase (D-2HGDH), which reduces NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent substrate (e.g., resazurin) to a highly fluorescent product (e.g., resorufin).

Materials:

-

96-well or 384-well black flat-bottom plates

-

Cell culture medium or cell lysates containing (R)-2HG

-

D-2-hydroxyglutarate dehydrogenase (D-2HGDH)

-

NAD+

-

Diaphorase

-

Resazurin

-

(R)-2HG standard solutions

-

Assay buffer (e.g., PBS)

-

Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 540/590 nm for resorufin)

Protocol:

-

Sample Preparation:

-

For cell-based assays, culture cells expressing mutant IDH1 in the presence of test compounds for a specified period (e.g., 48 hours).

-

Collect the cell culture medium or prepare cell lysates.

-